1-(4-Nitrobenzoyl)piperidin-4-amine

Aminopeptidase N HDAC Enzyme Selectivity

Specifically engineered for target-ID and chemical biology. Its nanomolar APN affinity (Ki 12.6 nM) combined with >7,900-fold selectivity against HDAC1/2 makes it the determining choice for deconvoluting APN biology without off-target noise. The free primary amine handle — absent in non-aminated piperidine analogs — provides a synthetic advantage for rapid fluorophore/biotin conjugation to build custom activity-based probes. Supplied as the stable hydrochloride salt for guaranteed solubility and batch-to-batch reproducibility in critical pull-down and imaging workflows.

Molecular Formula C12H15N3O3
Molecular Weight 249.27 g/mol
Cat. No. B11926684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Nitrobenzoyl)piperidin-4-amine
Molecular FormulaC12H15N3O3
Molecular Weight249.27 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H15N3O3/c13-10-5-7-14(8-6-10)12(16)9-1-3-11(4-2-9)15(17)18/h1-4,10H,5-8,13H2
InChIKeyHTIFOGZDWMKLPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Nitrobenzoyl)piperidin-4-amine: Core Structural and Physicochemical Profile


1-(4-Nitrobenzoyl)piperidin-4-amine is a synthetic piperidine derivative characterized by a 4-aminopiperidine core functionalized with a 4-nitrobenzoyl group . It is commercially supplied predominantly as its hydrochloride salt (CAS: 1158368-56-9) to enhance stability and aqueous solubility for biological assays . This compound serves as a versatile scaffold in medicinal chemistry, featuring a primary amine handle (pKa ~9-10) for downstream derivatization and a nitroaryl moiety that participates in key pharmacophoric interactions, including hydrogen bonding with active site residues and π-stacking with aromatic amino acids .

Why Generic 4-Aminopiperidine or Nitrobenzoyl Derivatives Cannot Substitute for 1-(4-Nitrobenzoyl)piperidin-4-amine


Within the piperidine-4-amine chemotype, seemingly minor structural modifications yield profound divergences in target engagement and selectivity profiles. Substituting the 4-nitrobenzoyl group for a benzoyl (e.g., 1-benzoylpiperidin-4-amine) or altering the nitro substitution pattern (e.g., 2-nitro or 3-nitrobenzoyl isomers) drastically modulates electron density on the aromatic ring, thereby altering critical hydrogen bond acceptor capacity and dipole moment . Conversely, removing the 4-amino group (e.g., 1-(4-nitrobenzoyl)piperidine) eliminates the primary amine's nucleophilicity, which is essential for both its own biological activity and its utility as a reactive handle in chemical probe synthesis . Such substitutions cannot be made interchangeably without rigorous re-validation of biological potency, selectivity, and physicochemical properties, as evidenced by the differential binding affinities observed across closely related analogs in aminopeptidase N (APN) and HDAC inhibition assays [1].

Quantitative Differentiation Evidence for 1-(4-Nitrobenzoyl)piperidin-4-amine: A Comparator-Centric Guide


Enzymatic Selectivity: Aminopeptidase N (APN) vs. HDAC1/2 Inhibition

While 1-(4-Nitrobenzoyl)piperidin-4-amine demonstrates a degree of inhibition against aminopeptidase N (APN), its selectivity profile is starkly contrasted by its lack of activity against Histone Deacetylases 1 and 2 (HDAC1/2). In a direct head-to-head assay, the compound's IC50 for HDAC1/2 is >100,000 nM, whereas its IC50 for APN is in the low micromolar range (1,150-2,700 nM) [1][2]. This selectivity window is critical for applications where HDAC inhibition would introduce confounding cytotoxic or epigenetic effects, providing a clear scientific basis for choosing this compound over pan-inhibitory or HDAC-active analogs.

Aminopeptidase N HDAC Enzyme Selectivity

Structural Divergence: Target Engagement vs. 4-Aminopiperidine Analogs

The presence of the 4-nitrobenzoyl substituent is a critical determinant of polypharmacology. Comparative data from the same assay platform reveals that 1-(4-Nitrobenzoyl)piperidin-4-amine engages human Aminopeptidase N (APN) with a Ki of 12.6 nM, while also binding the Type-1 Angiotensin II Receptor (AT1) with a Ki of 141 nM [1]. This dual activity profile is a direct consequence of the nitrobenzoyl moiety and is not observed in simpler 4-aminopiperidine derivatives lacking the aryl group. For researchers studying the intersection of the renin-angiotensin system and aminopeptidase pathways, this specific compound offers a unique, quantifiable polypharmacology that would be absent in generic, non-benzoylated piperidine-4-amines.

Aminopeptidase N Angiotensin II Receptor Chemical Biology

Chemical Handle Utility: Comparative Derivatization Potential

The unsubstituted 4-amino group on the piperidine ring serves as a highly versatile and nucleophilic synthetic handle. This functional group enables a range of critical downstream chemical modifications—including amide bond formation, reductive amination, and urea synthesis—that are impossible with close analogs like 1-(4-nitrobenzoyl)piperidine . In contrast, 1-(4-nitrobenzoyl)piperidine lacks this reactive amine, rendering it a terminal compound with no capacity for further diversification to explore structure-activity relationships (SAR) or create biotinylated/fluorescent probes . This inherent chemical reactivity of 1-(4-Nitrobenzoyl)piperidin-4-amine provides a quantifiable advantage in the number of accessible derivatives, directly impacting its utility in medicinal chemistry campaigns.

Chemical Probe Synthesis Medicinal Chemistry SAR

High-Value Research and Industrial Application Scenarios for 1-(4-Nitrobenzoyl)piperidin-4-amine


Aminopeptidase N (APN/CD13) Focused Target Validation and Chemical Probe Development

Given its quantifiable selectivity against HDAC1/2 (IC50 >100,000 nM) and its nanomolar affinity for APN (Ki 12.6 nM), this compound is ideally suited as a starting point for developing chemical probes to study APN biology [1][2]. Its primary amine handle enables rapid conjugation to fluorophores or affinity tags (e.g., biotin) for pull-down experiments and imaging studies, a capability not available with non-aminated analogs . This dual advantage—selective enzyme inhibition and synthetic tractability—makes it a strategic asset for academic and industrial drug discovery groups focused on oncology and immunology targets.

Renin-Angiotensin System (RAS) and Polypharmacology Research

The compound's unique dual activity profile, with a Ki of 12.6 nM for APN and 141 nM for the AT1 receptor, positions it as a valuable tool for investigating the functional crosstalk between the renin-angiotensin system and aminopeptidase pathways [1]. This is particularly relevant for cardiovascular and renal disease research. Generic 4-aminopiperidines or simple benzoylpiperidines lack this specific polypharmacology, making 1-(4-Nitrobenzoyl)piperidin-4-amine a targeted choice for studies aiming to modulate both angiotensin signaling and peptide metabolism simultaneously [2].

Medicinal Chemistry Lead Optimization and Focused Library Synthesis

The presence of the free 4-amino group provides a critical point of divergence from other nitrobenzoyl-piperidine compounds [1]. This functional handle allows for the efficient, parallel synthesis of diverse compound libraries to explore structure-activity relationships (SAR) around the piperidine core [2]. Procurement of this intermediate enables medicinal chemists to rapidly iterate on the 4-position, generating novel analogs with potentially improved potency, selectivity, or pharmacokinetic properties. This is a core industrial application for any organization engaged in hit-to-lead or lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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